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Compound of Interest

Compound Name:
6-Bromo-3-iodopyrazolo[1,5-

a]pyrimidine

Cat. No.: B1527503 Get Quote

Application Notes: 6-Bromo-3-iodopyrazolo[1,5-
a]pyrimidine
A Guide for Senior Application Scientists in Pharmaceutical R&D

This document provides an in-depth technical guide on the application of 6-bromo-3-
iodopyrazolo[1,5-a]pyrimidine as a key intermediate in pharmaceutical synthesis. It is

intended for researchers, chemists, and drug development professionals. The content herein

emphasizes the strategic utility of this scaffold, detailing its properties, handling, and, most

critically, its application in selective cross-coupling reactions.

Preamble: The Strategic Value of a Differentiated
Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the

basis of numerous compounds with significant biological activity, including roles as protein

kinase inhibitors in cancer therapy.[1][2] The strategic introduction of two distinct, orthogonally

reactive halogen atoms—bromine and iodine—onto this core elevates 6-bromo-3-
iodopyrazolo[1,5-a]pyrimidine from a simple building block to a highly versatile platform for

the synthesis of complex, multi-substituted derivatives.
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The primary utility of this intermediate lies in the differential reactivity of the carbon-iodine (C-I)

and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The

C-I bond is significantly more reactive, undergoing oxidative addition to a palladium(0) catalyst

under milder conditions than the C-Br bond. This predictable disparity allows for a sequential

and site-selective functionalization strategy, which is paramount for building molecular

complexity in a controlled manner.

Physicochemical Properties & Characterization
A thorough understanding of the intermediate's physical and chemical properties is

fundamental to its effective use.

Property Value Source(s)

CAS Number 1109284-33-4 [3][4][5][6]

Molecular Formula C₆H₃BrIN₃ [5][6]

Molecular Weight 323.92 g/mol [5][6]

Appearance Off-white to slight yellow solid [3]

Purity Typically ≥95-99% [3][6]

IUPAC Name
6-bromo-3-iodopyrazolo[1,5-

a]pyrimidine
[5][6]

Storage Conditions
Store at 2-8°C, protected from

light
[6]

Characterization Data: While specific spectra are lot-dependent, typical ¹H NMR data would

show distinct signals for the three aromatic protons on the heterocyclic core. Mass

spectrometry (LC-MS) is crucial for confirming the molecular weight and purity.[7]

Safety & Handling
As a halogenated heterocyclic compound, 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine requires

careful handling in a controlled laboratory environment.

GHS Hazard Statements:
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H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and

eye/face protection.[8]

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood,

to avoid inhalation of dust.[8]

First-Aid Measures:

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[8]

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.

[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[8]

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Synthetic Utility: Protocols for Sequential Cross-
Coupling
The core application of this intermediate is the sequential, site-selective introduction of different

substituents at the C-3 and C-6 positions. This workflow is a powerful tool for generating

diverse chemical libraries for drug discovery.
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6-Bromo-3-iodopyrazolo
[1,5-a]pyrimidine

Step 1: C-3 Functionalization
(e.g., Sonogashira or Suzuki Coupling)

Milder Conditions

 Pd Catalyst,
 Base, R¹ Source

6-Bromo-3-(R¹)-pyrazolo
[1,5-a]pyrimidine

Step 2: C-6 Functionalization
(e.g., Suzuki or Buchwald-Hartwig)

More Forcing Conditions

 Pd Catalyst,
 Base, R² Source

Final Product:
3-(R¹)-6-(R²)-pyrazolo

[1,5-a]pyrimidine

Click to download full resolution via product page

Caption: Sequential functionalization workflow for 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine.

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

This protocol leverages the higher reactivity of the C-I bond to selectively install an alkyne

group at the C-3 position. The Sonogashira reaction is a robust method for forming carbon-

carbon bonds between terminal alkynes and aryl halides.[9]

Causality: The choice of a palladium/copper co-catalyst system under mild, amine-basic

conditions is crucial. These conditions are sufficient to activate the C-I bond for oxidative
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addition to the palladium center while leaving the less reactive C-Br bond intact. This selectivity

is the cornerstone of the protocol's success.[9][10][11]

Step-by-Step Methodology:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

6-bromo-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06

eq.).

Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed

amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

Alkyne Addition: Add the terminal alkyne (R-C≡CH) (1.2 eq.) dropwise via syringe.

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-

MS. The reaction is typically complete within 2-6 hours.

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl

acetate and filter through a pad of Celite to remove the catalyst.

Purification: Wash the organic filtrate with water and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is

then purified by column chromatography on silica gel to yield the 6-bromo-3-

alkynylpyrazolo[1,5-a]pyrimidine.
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Caption: Simplified catalytic cycle for selective Sonogashira coupling at the C-3 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is used to form a C-C bond by coupling with an aryl or heteroaryl boronic acid at

the C-3 position. The Suzuki-Miyaura coupling is one of the most versatile and widely used

cross-coupling reactions in pharmaceutical synthesis due to the stability and low toxicity of

boronic acid reagents.[12]

Causality: Similar to the Sonogashira reaction, standard Suzuki conditions will preferentially

activate the C-I bond. The choice of a modern palladium pre-catalyst and a phosphine ligand

(like XPhos) can be critical to ensure high yields and prevent side reactions such as

debromination, especially when working with electron-deficient heterocycles.[13][14][15][16]

Step-by-Step Methodology:

Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine 6-
bromo-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq.), the desired arylboronic acid (1.5 eq.),

and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a G2/G3 pre-catalyst like

XPhosPdG2, 0.05 eq.) and, if necessary, an additional ligand (e.g., XPhos, 0.10 eq.).

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or

THF/water.

Reaction: Heat the reaction mixture. Conventional heating at 80-100°C or microwave

irradiation (e.g., 120°C for 30-60 minutes) can be employed. Monitor progress by LC-MS.

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the

residue via silica gel chromatography to obtain the 3-aryl-6-bromopyrazolo[1,5-a]pyrimidine.

Subsequent C-6 Functionalization: Completing the
Synthesis
Once the C-3 position is functionalized, the remaining C-Br bond can be targeted for a second

cross-coupling reaction.

Causality: The C-Br bond is less reactive and generally requires more forcing conditions to

undergo oxidative addition. This may involve higher temperatures, stronger bases, or more

active catalyst systems than those used in the initial C-3 coupling. This difference in reactivity is

the key to achieving a controlled, sequential synthesis.

General Protocol Considerations:

Reaction Type: The C-6 bromo group is amenable to further Suzuki, Stille, Buchwald-Hartwig

amination, or other palladium-catalyzed reactions.

Conditions: Expect to use higher temperatures (e.g., >100°C) or microwave heating. A more

electron-rich phosphine ligand might be required to facilitate the more difficult oxidative

addition step.

Validation: The success of this second step validates the entire synthetic strategy, leading to

the desired 3,6-disubstituted pyrazolo[1,5-a]pyrimidine, a scaffold ripe for biological

evaluation.
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Conclusion
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a purpose-built intermediate for the efficient and

controlled synthesis of complex pharmaceutical candidates. Its value is derived from the

predictable and differential reactivity of its two halogen substituents. By carefully selecting

reaction conditions, researchers can perform sequential, site-selective cross-coupling

reactions, enabling the rapid generation of diverse molecular libraries. The protocols outlined in

this guide provide a robust framework for leveraging this powerful synthetic tool in drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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